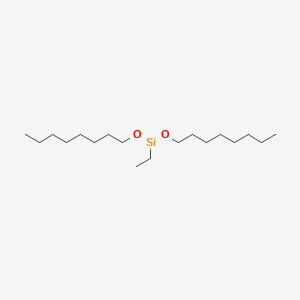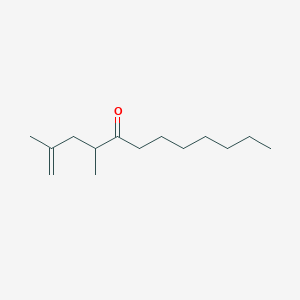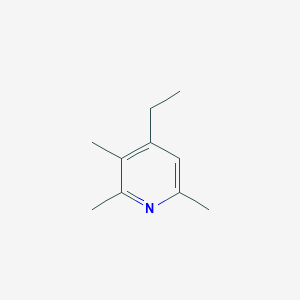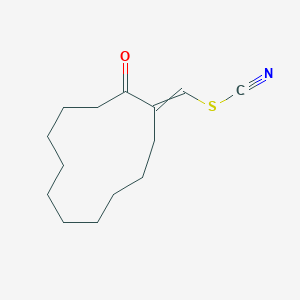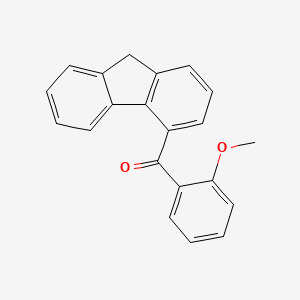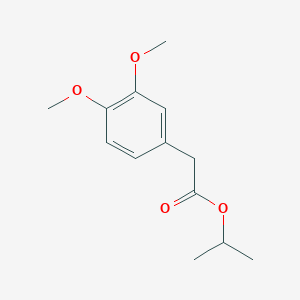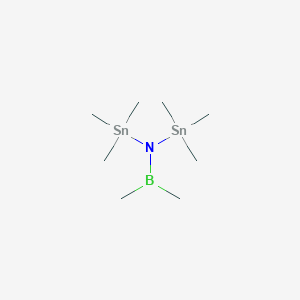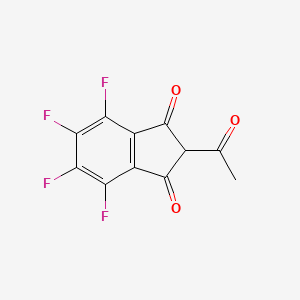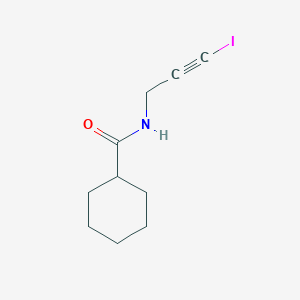
N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide is a chemical compound that belongs to the class of organoiodine compounds It is characterized by the presence of an iodine atom attached to a propynyl group, which is further connected to a cyclohexanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-iodoprop-2-yn-1-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted amides or thiocyanates.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include alkanes or alkenes, depending on the extent of reduction.
科学研究应用
N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The iodine atom and propynyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit the activity of certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. The exact pathways and targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Similar in structure but with a butyl group instead of a cyclohexane ring.
3-Iodoprop-2-yn-1-yl phenylcarbamate: Contains a phenyl group instead of a cyclohexane ring.
3-Iodoprop-2-yn-1-yl methylcarbamate: Features a methyl group instead of a cyclohexane ring.
Uniqueness
N-(3-Iodoprop-2-yn-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
62899-32-5 |
|---|---|
分子式 |
C10H14INO |
分子量 |
291.13 g/mol |
IUPAC 名称 |
N-(3-iodoprop-2-ynyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C10H14INO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h9H,1-3,5-6,8H2,(H,12,13) |
InChI 键 |
LUFOQAWIRIOUTA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)NCC#CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





